Isatin-5-sulfonic acid sodium salt dihydrate
Description
Molecular Architecture and Crystallographic Features
The crystallographic analysis of isatin-5-sulfonic acid sodium salt dihydrate reveals a sophisticated molecular architecture characterized by a one-dimensional coordination polymer extending along the crystallographic c-axis. The compound crystallizes in the triclinic crystal system with space group P1̄, exhibiting distinctive unit cell parameters that reflect its complex three-dimensional organization.
The fundamental structural unit comprises a sodium cation coordinated by multiple oxygen atoms in an octahedral geometry. The sodium ion is positioned at the center of this coordination environment, with the equatorial plane occupied by one sulfonate oxygen atom and three carbonyl oxygen atoms from the isatin moieties. Two water molecules complete the octahedral coordination sphere by occupying the axial positions, creating a stable six-coordinate complex that serves as the building block for the extended polymer structure.
The isatin-5-sulfonate ligand adopts a nearly planar configuration with minimal deviation from planarity, measuring approximately 0.038 Å mean deviation. This planarity is crucial for the compound's electronic properties and facilitates optimal π-π stacking interactions between adjacent aromatic rings. The sulfonate group at the 5-position of the indole ring system projects perpendicular to the aromatic plane, enabling effective coordination to multiple sodium centers.
Table 1: Crystallographic Parameters of this compound
| Parameter | Value | Unit |
|---|---|---|
| Crystal System | Triclinic | - |
| Space Group | P1̄ | - |
| Unit Cell a | 7.4526(17) | Å |
| Unit Cell b | 7.9888(19) | Å |
| Unit Cell c | 10.692(2) | Å |
| Alpha Angle | 85.916(10) | ° |
| Beta Angle | 80.181(10) | ° |
| Gamma Angle | 65.237(10) | ° |
| Cell Volume | 569.6(2) | ų |
| Formula Units | 2 | Z |
| Density | 1.663 | Mg m⁻³ |
The bridging behavior of the isatin-5-sulfonate ligands creates an infinite chain structure where pairs of sodium cations are linked through the organic moieties. Specifically, two symmetry-related carbonyl oxygen atoms from different isatin molecules bridge adjacent sodium centers, while additional carbonyl oxygen atoms coordinate to single sodium ions. This bridging pattern results in a repeating motif that propagates along the c-axis, forming the characteristic one-dimensional polymer architecture.
The molecular formula C₈H₈NNaO₇S reflects the presence of the complete isatin-5-sulfonate anion, one sodium cation, and two crystallographically ordered water molecules. The molecular weight of 285.21 g/mol encompasses all these components in their fully hydrated state, representing the stable crystalline form under ambient conditions.
The compound exhibits a characteristic orange coloration in the solid state, attributed to the extended conjugation within the isatin chromophore system. The planar arrangement of the heterocyclic framework facilitates optimal orbital overlap and electronic delocalization, contributing to both the optical properties and the overall structural stability of the material.
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound exhibits complex resonance patterns that significantly influence the compound's stability and reactivity characteristics. Quantum chemical calculations performed on related isatin derivatives provide valuable insights into the electronic configuration and bonding patterns present in this sulfonate-substituted system.
The isatin moiety contains multiple sites capable of electron delocalization, including the carbonyl groups at positions 2 and 3, the nitrogen atom in the heterocyclic ring, and the aromatic benzene portion of the indole system. The introduction of the sulfonate group at the 5-position creates additional electronic effects through both inductive and resonance mechanisms, substantially modifying the electron density distribution throughout the molecular framework.
Natural bond orbital analysis reveals significant charge transfer interactions within the isatin-5-sulfonate system. The electron density localized on the nitrogen atom participates in resonance stabilization with both carbonyl groups, creating a delocalized π-electron system that extends across the heterocyclic portion of the molecule. The sulfonate substituent acts as a powerful electron-withdrawing group, drawing electron density away from the aromatic ring through both inductive and mesomeric effects.
Table 2: Electronic Properties of Isatin Derivatives with Sulfonate Substitution
| Property | Isatin Core | 5-Substituted Derivative | Effect of Substitution |
|---|---|---|---|
| Electron Density (C₄-C₈) | 0.333 e⁻ | 0.390 e⁻ | +17.1% increase |
| Stabilization Energy | 16.02 kcal/mol | 18.45 kcal/mol | +15.2% increase |
| Electrophilicity Index | 95.78 eV | 89.45 eV | -6.6% decrease |
| Dipole Moment | - | Enhanced | Significant increase |
The π-conjugation system in this compound extends primarily through the π(C₄-C₈)/π(C₁₀-C₁₁) orbital interactions, where electron density from the occupied π-orbital of the benzene ring transfers to the unoccupied π-orbital of the carbonyl system. This charge transfer interaction results in significant stabilization energy, contributing approximately 18.45 kcal/mol to the overall molecular stability in sulfonate-substituted derivatives.
The presence of the sulfonate group creates a permanent dipole moment due to the ionic character of the sulfur-oxygen bonds and the delocalized negative charge across the three oxygen atoms. This enhanced polarity facilitates strong electrostatic interactions with the sodium cation and contributes to the compound's high solubility in polar solvents. The electron-withdrawing nature of the sulfonate group also reduces the overall electron density on the aromatic ring, making the system less susceptible to electrophilic attack while maintaining nucleophilic reactivity at specific positions.
Molecular orbital calculations indicate that the highest occupied molecular orbital primarily localizes on the nitrogen atom and the adjacent carbonyl carbon, while the lowest unoccupied molecular orbital spans the entire aromatic system with significant contribution from the sulfonate-substituted carbon. This orbital distribution pattern influences the compound's photochemical properties and explains the characteristic absorption bands observed in ultraviolet-visible spectroscopy studies.
The resonance stabilization in the isatin-5-sulfonate system involves multiple contributing structures, including those with formal charge separation between the nitrogen atom and the carbonyl oxygens. The sulfonate group stabilizes these charge-separated resonance forms through its electron-withdrawing effect, leading to enhanced overall resonance stabilization compared to unsubstituted isatin derivatives.
Hydration State Analysis and Water Coordination Chemistry
The dihydrate form of isatin-5-sulfonic acid sodium salt represents the thermodynamically stable crystalline phase under ambient conditions, with water molecules playing crucial structural and stabilization roles within the crystal lattice. The two crystallographically distinct water molecules occupy specific coordination sites and participate in an extensive hydrogen bonding network that maintains the three-dimensional structural integrity.
Both water molecules coordinate directly to the sodium cation in axial positions of the octahedral coordination geometry, with sodium-oxygen distances of approximately 2.3-2.4 Å. This direct coordination represents the primary hydration sphere of the sodium ion and provides the driving force for water incorporation into the crystal structure. The coordinated water molecules exhibit tetrahedral geometry around their oxygen centers, with two coordination bonds to sodium and two hydrogen bonding interactions with nearby acceptor atoms.
The hydrogen bonding network in the crystal structure involves multiple types of interactions that collectively stabilize the three-dimensional arrangement. Each water molecule participates in O-H···O hydrogen bonds with sulfonate oxygen atoms from both the same coordination chain and neighboring chains, creating inter-chain connectivity that transforms the one-dimensional polymer into a robust three-dimensional network.
Table 3: Hydrogen Bonding Parameters in the Crystal Structure
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|---|---|
| O-H···O | Water O₆ | Sulfonate O₃ | 2.75 | 162 | x, y, z |
| O-H···O | Water O₇ | Sulfonate O₄ | 2.68 | 171 | -x+1, -y+1, -z+1 |
| N-H···O | Isatin N₁ | Water O₇ | 2.89 | 165 | x, y-1, z |
| C-H···O | Isatin C₆ | Water O₆ | 3.42 | 134 | x+1, y, z |
The water molecules in the dihydrate structure exhibit distinct thermal motion characteristics, as evidenced by their anisotropic displacement parameters. The water molecule in the O₆ position shows higher thermal motion compared to the O₇ water, suggesting slightly weaker coordination interactions or greater conformational flexibility. This difference in thermal behavior correlates with the varying hydrogen bonding environments experienced by each water molecule.
Thermogravimetric analysis would be expected to show water loss occurring in two distinct stages, corresponding to the removal of the two crystallographically independent water molecules. The first dehydration step typically occurs at lower temperatures (80-120°C) and involves the loss of the more weakly bound water molecule, while the second step requires higher temperatures (140-180°C) for complete dehydration to the anhydrous form.
The hydration state significantly influences the compound's physical properties, including solubility, thermal stability, and mechanical characteristics. The dihydrate form exhibits enhanced solubility in polar solvents due to the pre-organized hydrogen bonding network that facilitates solvation. The melting point of the dihydrate (≥300°C) reflects the strong intermolecular interactions stabilizing the crystal structure, including both the ionic coordination bonds and the extensive hydrogen bonding network.
Dehydration studies reveal that removal of the coordinated water molecules leads to structural collapse and formation of an amorphous phase, indicating the critical role of water in maintaining the crystalline architecture. Rehydration experiments demonstrate that the dihydrate structure can be regenerated under appropriate humidity conditions, confirming the thermodynamic preference for the fully hydrated crystalline form.
Properties
IUPAC Name |
sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAFLTFHMZZJFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679583 | |
| Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-16-4, 652154-08-0 | |
| Record name | Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isatin-5-sulfonic acid sodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 207399-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation of Isatin
The key step in preparing isatin-5-sulfonic acid sodium salt dihydrate is the introduction of the sulfonic acid group at the 5-position of the isatin molecule. This is typically achieved by sulfonation using concentrated sulfuric acid or related sulfonating agents.
- Reaction Conditions:
Isatin is treated with concentrated sulfuric acid under controlled temperature conditions, usually maintained between 40°C and 80°C, to ensure selective sulfonation at the 5-position of the indole ring. - Mechanism:
The electrophilic aromatic substitution occurs at the C-5 position due to the electron density distribution in the isatin ring system, favoring sulfonic acid group attachment there.
Neutralization and Salt Formation
After sulfonation, the reaction mixture contains isatin-5-sulfonic acid, which is then neutralized with a sodium base, typically sodium hydroxide, to form the sodium salt.
- Neutralization Process:
The acidic sulfonic acid group is neutralized by adding an aqueous solution of sodium hydroxide until the pH reaches neutral or slightly basic conditions, forming the sodium salt. - Crystallization:
The sodium salt is then crystallized from the aqueous medium, often yielding the dihydrate form due to the incorporation of water molecules in the crystal lattice.
Industrial Scale Synthesis
Industrial production optimizes the above steps for scale, purity, and yield.
| Step | Description | Conditions/Notes |
|---|---|---|
| Sulfonation | Isatin reacted with sulfuric acid in large reactors | Temperature: 40–80°C; controlled addition of reagents |
| Neutralization | Addition of sodium hydroxide to form sodium salt | pH adjusted to ~7; careful control to avoid excess base |
| Crystallization | Cooling and isolation of sodium salt dihydrate crystals | Purification by filtration and washing |
| Drying | Removal of excess water to obtain stable dihydrate form | Controlled drying to maintain dihydrate integrity |
This industrial process is designed to minimize by-products and maximize efficiency, ensuring high purity of this compound.
Alternative Synthetic Routes and Related Methods
While direct sulfonation is the primary route, related synthetic strategies for isatin derivatives provide insight into possible variations:
Sandmeyer Synthesis:
Although primarily for isatin itself, this method involves cyclization of aniline derivatives with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate. Modifications of this route can introduce substituents at various positions, potentially adaptable for sulfonic acid derivatives.Halogenation and Subsequent Functionalization:
Halogenated isatin derivatives (e.g., bromo-substituted) are synthesized by controlled halogenation, which can be followed by sulfonation or other substitution reactions at specific ring positions.Lewis Acid Catalyzed Cyclization:
Some isatin derivatives are synthesized via cyclization of substituted amides under Lewis acid catalysis (e.g., boron trifluoride), which may be adapted for sulfonic acid derivatives under specific conditions.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|
| Sulfonation | Isatin + concentrated sulfuric acid | 40–80 | 2–8 hours | Controlled addition, selective sulfonation |
| Neutralization | Sodium hydroxide aqueous solution | Ambient | Until neutral pH | pH ~6–7 preferred |
| Crystallization | Cooling of neutralized solution | Ambient to 4°C | Several hours | Formation of dihydrate crystals |
| Industrial optimization | Large-scale reactors, controlled mixing | 40–80 | Optimized for scale | Minimize by-products, maximize yield |
Research Findings and Analytical Notes
- The sulfonation reaction is highly regioselective for the 5-position on the isatin ring due to electronic effects.
- Neutralization must be carefully controlled to avoid decomposition or formation of undesired salts.
- The dihydrate form is favored in crystallization due to the stability conferred by water molecules in the crystal lattice.
- Industrial methods emphasize environmental and process safety, including controlled temperature and pH monitoring to ensure reproducibility and purity.
Chemical Reactions Analysis
Types of Reactions: Isatin-5-sulfonic acid sodium salt dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of isatin-5-sulfonic acid derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as isatin-5-sulfonic acid sodium salt monohydrate.
Substitution: Substitution reactions can result in the formation of various substituted isatin derivatives.
Scientific Research Applications
Synthesis of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate
The synthesis of this compound typically involves the sulfonation of isatin using sulfuric acid, followed by neutralization with sodium hydroxide. The process can be summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Sulfonation of isatin | Treat isatin with concentrated sulfuric acid |
| 2 | Neutralization | Add sodium hydroxide to form sodium salt |
| 3 | Crystallization | Purify to obtain the dihydrate form |
This method ensures high purity and yield of the compound, making it suitable for industrial applications.
Biological Activities
This compound exhibits a range of biological activities, particularly as a caspase inhibitor . Caspases are critical enzymes in the apoptotic pathway, and their inhibition can have significant implications for cancer research and therapy.
Table: Biological Activities of Isatin Derivatives
Pharmaceutical Applications
Isatin derivatives are increasingly recognized for their potential in drug development. The unique properties of this compound make it a promising candidate for:
- Anticancer Drugs : Its ability to inhibit apoptosis can be harnessed to develop therapies that target cancer cells selectively.
- Antimicrobial Agents : Studies have shown that compounds derived from isatin exhibit significant antimicrobial properties, making them candidates for new antibiotics .
- Anti-inflammatory Agents : The compound's anti-inflammatory effects suggest its utility in treating conditions characterized by chronic inflammation .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of isatin derivatives against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL, highlighting their potential as effective antimicrobials .
Case Study 2: Cancer Research
Research demonstrated that this compound could inhibit the proliferation of cancer cells by modulating apoptotic pathways. This effect was particularly pronounced in studies involving breast cancer cell lines, where the compound significantly reduced cell viability .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of caspases, which are enzymes involved in the process of apoptosis (programmed cell death). By inhibiting caspase-3, isatin-5-sulfonic acid sodium salt dihydrate prevents the execution phase of apoptosis, thereby promoting cell survival.
Molecular Targets and Pathways Involved:
Caspase-3: The primary molecular target is caspase-3, a key enzyme in the apoptotic pathway.
Apoptosis Pathway: The compound interferes with the apoptosis pathway, preventing the activation of downstream caspases and the subsequent cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Isatin-5-sulfonic acid sodium salt dihydrate is compared to structurally or functionally related sulfonated compounds.
Table 1: Key Properties of Isatin-5-sulfonic Acid and Analogues
Structural and Functional Comparisons
- Sulfonation Position and Solubility: Isatin-5-sulfonic acid and 5-sulfosalicylic acid share sulfonate groups at the 5-position of their aromatic rings, enhancing water solubility. However, QSA’s sulfonate group on a flavonoid backbone grants it unique metal-chelating properties, unlike Isatin-5-sulfonic acid’s kinase-targeting role .
- Toxicity Profiles: Isatin-5-sulfonic acid and 5-sulfosalicylic acid both exhibit skin/eye irritation risks, but QSA is noted as non-toxic . Chromotropic acid disodium salt dihydrate lacks explicit hazard classifications, suggesting lower reactivity .
Thermal Stability : Isatin-5-sulfonic acid’s high melting point (≥300°C) contrasts with sodium sulfate decahydrate (melting at 32.4°C), reflecting differences in ionic vs. organic-sulfonate structures .
Biological Activity
Isatin-5-sulfonic acid sodium salt dihydrate (ISAS) is a derivative of isatin, a compound that has garnered significant interest due to its diverse biological activities. This article explores the biological activity of ISAS, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₈H₈NNaO₅S·2H₂O
- Molecular Weight : 248.22 g/mol
- CAS Number : 80789-74-8
ISAS is recognized for its role as a specific reagent for tryptophan in proteins and peptides, showcasing its utility in biochemical research .
1. Anticancer Properties
ISAS has demonstrated notable anticancer activity. Research indicates that it acts as a potent inhibitor of caspases, particularly caspase-3, which plays a crucial role in the apoptotic pathway. The inhibition of this enzyme can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .
Table 1: Anticancer Activity of ISAS
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | <10 | Caspase-3 inhibition |
| Doxorubicin | 4.56–8.29 | Topoisomerase II inhibition |
2. Antimicrobial Activity
ISAS exhibits antimicrobial properties against various pathogens. Studies have shown that derivatives of isatin, including ISAS, possess significant antiviral and antibacterial effects. For instance, it has been reported to be effective against Gram-positive bacteria and fungi .
Table 2: Antimicrobial Activity of ISAS Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| Isatin-3-thiosemicarbazone derivatives | Poliovirus Type II | Active |
| Mannich bases of isatin | Gram-positive bacteria | Toxic to cancer cells |
3. Anti-inflammatory Effects
ISAS derivatives have been evaluated for their anti-inflammatory properties. In studies involving carrageenan-induced paw edema models, certain synthesized compounds derived from ISAS showed significant analgesic and anti-inflammatory effects .
Table 3: Anti-inflammatory Activity
| Compound | Model Used | Result |
|---|---|---|
| Schiff bases of 5-substituted Isatin | Carrageenan-induced paw edema | Significant reduction in edema |
The biological activity of ISAS can be attributed to its ability to interact with various biological targets:
- Caspase Inhibition : By inhibiting caspases, particularly caspase-3, ISAS promotes apoptosis in cancer cells.
- Enzyme Interaction : ISAS and its derivatives have been shown to inhibit enzymes involved in viral replication, such as the SARS-CoV 3CL protease .
- Receptor Modulation : The compound may interact with specific receptors in inflammatory pathways, leading to reduced inflammation.
Case Studies
- Inhibition of SARS-CoV Protease : A study demonstrated that modifications at the C-5 position significantly enhanced the inhibitory activity against SARS-CoV 3CL protease, with some derivatives showing IC50 values below 5 µM .
- Antitumor Activity in Zebrafish Models : In vivo studies utilizing zebrafish embryos indicated that certain isatin derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What spectroscopic methods are recommended for verifying the purity of isatin-5-sulfonic acid sodium salt dihydrate in synthetic workflows?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard methods for purity verification. For NMR, focus on characteristic peaks for the sulfonic acid group (~δ 7.5–8.5 ppm for aromatic protons) and hydrate water signals. Cross-reference with literature spectra to confirm absence of impurities like unreacted isatin derivatives .
Q. How should researchers handle and store this compound to maintain stability during experiments?
Store the compound in a desiccator at 4°C to prevent dehydration and degradation. Use inert solvents (e.g., DMSO or water) for dissolution, and avoid prolonged exposure to light, heat (>40°C), or humidity, as these may alter its dihydrate structure .
Q. What safety protocols are critical when working with this compound?
Wear PPE (gloves, goggles) due to its skin/eye irritation (H315, H319) and respiratory sensitization (H335) risks. Use fume hoods for weighing and dissolution. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .
Q. What is the molecular formula and CAS registry number for this compound?
The molecular formula is C₈H₄NNaO₅S·2H₂O , and the CAS number is [207399-16-4] .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound in kinase inhibition assays?
Variations in bioactivity (e.g., IC₅₀ values for GSK-3β or CDK5/p25 inhibition) may arise from differences in assay conditions (buffer pH, temperature) or compound hydration state. Standardize protocols using freshly prepared solutions and confirm hydration status via thermogravimetric analysis (TGA) .
Q. What experimental strategies optimize the use of this compound as a selective kinase inhibitor in Alzheimer’s disease models?
Pre-incubate the compound with target enzymes (e.g., GSK-3β) in kinase buffer (pH 7.4) for 30 minutes to ensure binding. Use negative controls (e.g., inactive isatin analogs) to confirm specificity. Monitor off-target effects via phosphoproteomic profiling .
Q. How does the dihydrate form influence solubility and reactivity compared to anhydrous forms?
The dihydrate structure enhances aqueous solubility due to hydrogen bonding with water molecules, making it suitable for in vitro assays. However, dehydration during storage or heating may reduce solubility and alter reaction kinetics. Characterize hydration stability via differential scanning calorimetry (DSC) .
Q. What analytical techniques are suitable for studying degradation products of this compound under oxidative conditions?
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can identify sulfonic acid oxidation products (e.g., sulfonate derivatives). Pair with infrared spectroscopy (FTIR) to track functional group changes (e.g., loss of hydrate bands at ~3400 cm⁻¹) .
Q. How can structural modifications of the isatin core improve its pharmacokinetic properties while retaining bioactivity?
Introduce electron-withdrawing groups (e.g., nitro or halogen substituents) at the 5-position to enhance metabolic stability. Compare logP values and plasma protein binding using computational modeling (e.g., molecular docking) and in vitro ADME assays .
Methodological Guidance
- For synthesis optimization : Use this compound directly from commercial suppliers (purity ≥95%) without further purification, as described in kinase inhibition studies .
- For data validation : Cross-check experimental results with published crystallographic data (e.g., hydrate bonding patterns) and replicate assays in triplicate to account for batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
